molecular formula C13H17N3O B2487406 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide CAS No. 910396-50-8

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide

Cat. No.: B2487406
CAS No.: 910396-50-8
M. Wt: 231.299
InChI Key: UUWKCNLEIHACRC-UHFFFAOYSA-N
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Description

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an aminoethyl side chain, making it a potential candidate for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide typically involves the acylation of an indole derivative with an appropriate acylating agent. One common method involves the reaction of 2-methylindole with 2-bromoethylamine under basic conditions to form the intermediate, which is then acylated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: An organic compound with a similar aminoethyl side chain but different core structure.

    N-(2-aminoethyl)acetamide: A simpler compound with a similar functional group but lacking the indole core.

Uniqueness

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide is unique due to its indole core, which imparts distinct biological activities and chemical properties. The presence of the aminoethyl side chain further enhances its versatility in various applications .

Properties

IUPAC Name

2-[3-(2-aminoethyl)-2-methylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-10(6-7-14)11-4-2-3-5-12(11)16(9)8-13(15)17/h2-5H,6-8,14H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWKCNLEIHACRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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